

Spectroscopic Profile of 3-Amino-4-bromo-6-chloropyridazine: A Technical Overview

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Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **3-Amino-4-bromo-6-chloropyridazine**, a key heterocyclic building block in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data and synthesis.

Summary of Spectroscopic Data

The structural elucidation of **3-Amino-4-bromo-6-chloropyridazine** is supported by various spectroscopic techniques. While experimental ^1H NMR data is available, the subsequent sections for Infrared (IR) and ^{13}C NMR spectroscopy are based on predicted values derived from analogous pyridazine structures, providing a robust framework for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Amino-4-bromo-6-chloropyridazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.54	Singlet	1H	Pyridazine ring H
5.35	Broad Singlet	2H	Amino (-NH ₂) protons

Solvent: CDCl₃, Frequency: 400MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Amino-4-bromo-6-chloropyridazine**

Chemical Shift (δ) ppm	Assignment
~158	C-3 (C-NH ₂)
~110	C-4 (C-Br)
~130	C-5 (C-H)
~150	C-6 (C-Cl)

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for **3-Amino-4-bromo-6-chloropyridazine**

Wavenumber (cm ⁻¹)	Functional Group
3400-3300	N-H stretch (Amino group)
3100-3000	C-H stretch (Aromatic)
1640-1600	N-H bend (Amino group)
1580-1400	C=C and C=N stretching (Pyridazine ring)
1100-1000	C-Br stretch
850-750	C-Cl stretch

Note: These are predicted values and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

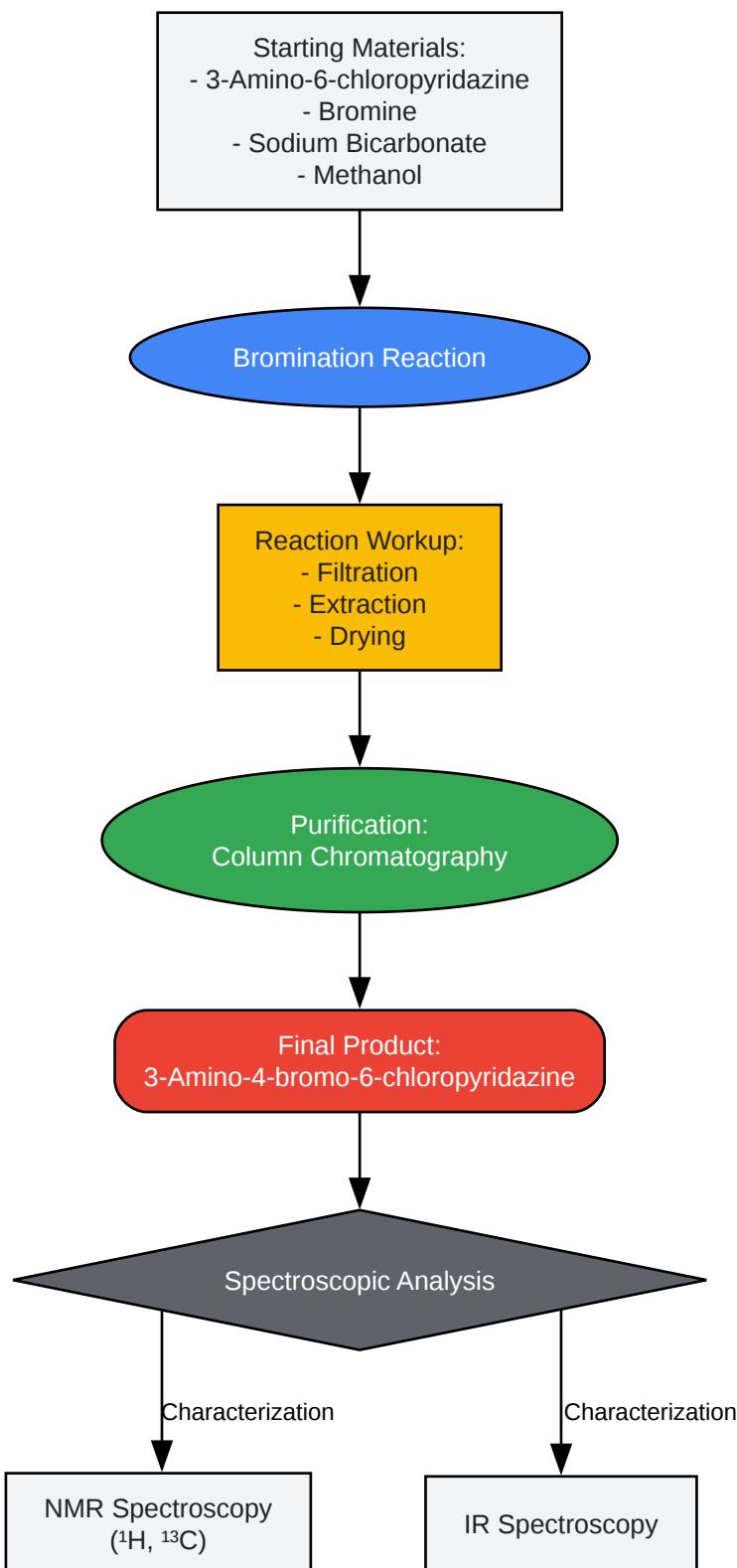
A sample of **3-Amino-4-bromo-6-chloropyridazine** (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Synthesis Workflow

The synthesis of **3-Amino-4-bromo-6-chloropyridazine** is a crucial process for its application as a pharmaceutical intermediate. The general workflow from starting materials to the final product and its characterization is outlined below.

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Synthesis and Characterization Workflow

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided spectroscopic data and protocols are essential for the accurate identification and utilization of **3-Amino-4-bromo-6-chloropyridazine** in complex synthetic applications.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-bromo-6-chloropyridazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110590#spectroscopic-data-nmr-ir-for-3-amino-4-bromo-6-chloropyridazine\]](https://www.benchchem.com/product/b110590#spectroscopic-data-nmr-ir-for-3-amino-4-bromo-6-chloropyridazine)

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